3-Chloroisonicotinoyl chloride
Overview
Description
3-Chloroisonicotinoyl chloride is a chemical compound with the molecular formula C6H3Cl2NO. It is a derivative of isonicotinoyl chloride, where a chlorine atom is substituted at the third position of the pyridine ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
The synthesis of 3-Chloroisonicotinoyl chloride typically involves the chlorination of isonicotinic acid or its derivatives. One common method is the reaction of isonicotinic acid with thionyl chloride (SOCl2) in the presence of a catalyst, which results in the formation of this compound . The reaction conditions usually require refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
3-Chloroisonicotinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous bases, this compound hydrolyzes to form 3-chloroisonicotinic acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, thiols, and boronic acids. The major products formed depend on the specific nucleophile or coupling partner used in the reaction.
Scientific Research Applications
3-Chloroisonicotinoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is employed in the development of novel drug candidates, particularly those targeting bacterial infections and inflammatory diseases.
Material Science: It is used in the preparation of functionalized materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloroisonicotinoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. In medicinal chemistry, this reactivity is exploited to design inhibitors that can covalently modify enzyme active sites or other biological targets .
Comparison with Similar Compounds
3-Chloroisonicotinoyl chloride can be compared with other similar compounds such as:
Isonicotinoyl Chloride: Lacks the chlorine substitution at the third position, making it less reactive in certain nucleophilic substitution reactions.
Nicotinoyl Chloride: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.
3-Nitroisonicotinoyl Chloride: Contains a nitro group instead of a chlorine atom, which significantly alters its electronic properties and reactivity.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
3-chloropyridine-4-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-3-9-2-1-4(5)6(8)10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZFUXXDGJSIQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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